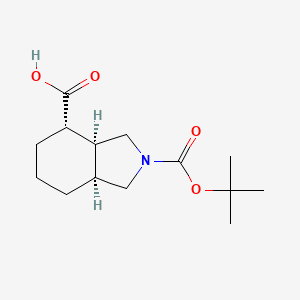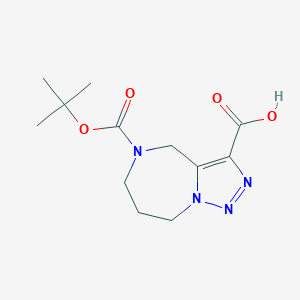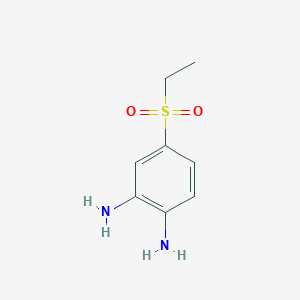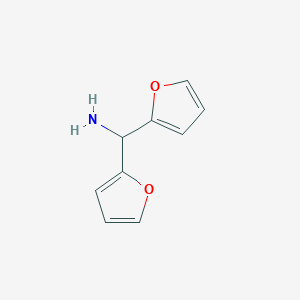![molecular formula C13H21NOS B3225770 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol CAS No. 1251099-47-4](/img/structure/B3225770.png)
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
描述
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMPB, and it belongs to the family of beta-adrenergic agonists. IMPB has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
IMPB has been studied extensively in scientific research, and its potential applications are diverse. One of the significant applications of IMPB is in the field of cardiovascular research. IMPB has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for the treatment of cardiovascular diseases such as hypertension and heart failure. IMPB has also been shown to have bronchodilatory effects, making it a potential therapeutic agent for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
作用机制
IMPB acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. Activation of these receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which results in various physiological effects, including vasodilation, bronchodilation, and increased cardiac output.
Biochemical and Physiological Effects:
IMPB has been shown to have potent vasodilatory effects, which lead to a decrease in blood pressure. It also has bronchodilatory effects, which lead to an increase in lung function. IMPB has been shown to increase cardiac output, which makes it a potential therapeutic agent for the treatment of heart failure. Additionally, IMPB has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using IMPB in lab experiments is its potency. IMPB has been shown to have potent vasodilatory and bronchodilatory effects, which make it a useful tool for studying cardiovascular and respiratory physiology. Additionally, IMPB has been shown to have anti-inflammatory effects, making it a useful tool for studying inflammatory diseases. However, one of the limitations of using IMPB in lab experiments is its potential for toxicity. IMPB has been shown to have toxic effects at high concentrations, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of IMPB. One of the significant directions is the development of new therapeutic agents based on the structure of IMPB. IMPB has been shown to have potent vasodilatory and bronchodilatory effects, which make it a potential therapeutic agent for the treatment of cardiovascular and respiratory diseases. Additionally, the anti-inflammatory effects of IMPB make it a potential therapeutic agent for the treatment of inflammatory diseases. Another direction for future research is the study of the molecular mechanisms underlying the effects of IMPB. Understanding the molecular mechanisms of IMPB can lead to the development of more potent and specific therapeutic agents. Finally, the study of the potential side effects of IMPB is also an essential direction for future research. Understanding the potential side effects of IMPB can help in the development of safer therapeutic agents.
属性
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVFWQABHTKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170489 | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol | |
CAS RN |
1251099-47-4 | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251099-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![15-Oxo-3,11,14-triaza-dispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid 3-benzyl ester 11-tert-butyl ester](/img/structure/B3225687.png)

![tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3225693.png)
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)
![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)
![1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3225707.png)

![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)



![(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2](/img/structure/B3225764.png)
